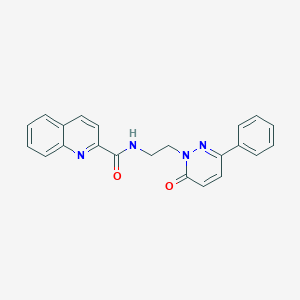

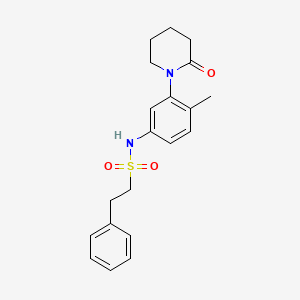

![molecular formula C22H18N4O4 B2807255 N-(4-acetylphenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide CAS No. 921829-83-6](/img/structure/B2807255.png)

N-(4-acetylphenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(4-acetylphenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Synthesis Analysis

Numerous methods for the synthesis of pyrimidines are described . For instance, a new protocol for the synthesis of pyrimidine derivatives via a cascade reaction of oxidative dehydrogenation/annulation/oxidative aromatization using direct β-C (sp3)–H functionalization of saturated ketones succeeded by annulation with amidines has been reported .Molecular Structure Analysis

The molecular structure of pyrimidines involves a six-membered ring with two nitrogen atoms at positions 1 and 3 . The structure of the specific compound “this compound” would be a variation of this basic pyrimidine structure.Chemical Reactions Analysis

Pyrimidines can undergo a variety of chemical reactions. For example, a three-component coupling reaction comprising substituted enamines, triethyl orthoformate, and ammonium acetate under ZnCl2 catalysis yielded numerous 4,5-disubstituted pyrimidine analogs in a single step .科学的研究の応用

Diversity-Oriented Synthesis

A study by Marcotte et al. (2003) demonstrates the diversity-oriented synthesis of pyrrolo[3,2-d]pyrimidines, showcasing a method where molecular diversity is added onto the pyrimidine nitrogens. This process involves converting aminopyrrole into different ureas, which are then transformed into pyrrolo[3,2-d]pyrimidines. This synthesis approach emphasizes the compound's versatility in generating molecular diversity, crucial for exploring biological activities and interactions (Marcotte, F., Rombouts, F. J. R., & Lubell, W., 2003).

Antimicrobial Activities

Akbari et al. (2008) explored the synthesis of new tetrahydropyrimidine-2-thiones and their thiazolo[3,2-a]pyrimidine derivatives, evaluating their antimicrobial activities. Some synthesized compounds showed significant inhibition against bacterial and fungal growth, highlighting the potential of pyrrolo[3,2-d]pyrimidine derivatives as antimicrobial agents (Akbari, J. et al., 2008).

Anticancer and Anti-5-lipoxygenase Activities

Rahmouni et al. (2016) synthesized a novel series of pyrazolopyrimidines derivatives, evaluating them for anticancer and anti-5-lipoxygenase activities. The structure-activity relationship analysis indicated potential biological activities, making them candidates for further drug development (Rahmouni, A. et al., 2016).

Analgesic Activity

Śladowska et al. (1999) conducted synthesis and pharmacological evaluation of amides of a closely related compound, highlighting some derivatives' strong analgesic activity. This suggests the potential for developing new pain management therapies based on pyrrolo[3,2-d]pyrimidine derivatives (Śladowska, H. et al., 1999).

Supramolecular Aggregation

Nagarajaiah and Begum (2014) studied the structural modifications leading to changes in supramolecular aggregation of thiazolo[3,2-a]pyrimidines, providing insights into their conformational features. Such studies are fundamental for understanding the molecular basis of the biological activities of pyrrolo[3,2-d]pyrimidine derivatives and related compounds (Nagarajaiah, H. & Begum, N., 2014).

作用機序

Target of Action

It belongs to the class of pyrimidines, which are known to have a wide range of pharmacological effects . Pyrimidines have been reported to inhibit the expression and activities of certain vital inflammatory mediators .

Mode of Action

Pyrimidines, in general, are known to exhibit their anti-inflammatory effects by inhibiting the expression and activities of certain vital inflammatory mediators . These include prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Biochemical Pathways

Pyrimidines are known to affect various biochemical pathways related to inflammation . They inhibit the expression and activities of certain vital inflammatory mediators, thereby affecting the biochemical pathways these mediators are involved in .

Pharmacokinetics

The lipophilic character of similar compounds has been noted, which determines their affinity for the molecular target and passive transport through biological membranes .

Result of Action

Pyrimidines, in general, are known to exhibit potent anti-inflammatory effects . They inhibit the expression and activities of certain vital inflammatory mediators, which can result in reduced inflammation .

将来の方向性

Several possible research guidelines and suggestions for the development of new pyrimidines as anti-inflammatory agents are given . Detailed SAR (Structure-Activity Relationship) analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

特性

IUPAC Name |

N-(4-acetylphenyl)-5-methyl-2,4-dioxo-3-phenyl-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N4O4/c1-13(27)14-8-10-15(11-9-14)23-20(28)17-12-25(2)19-18(17)24-22(30)26(21(19)29)16-6-4-3-5-7-16/h3-12H,1-2H3,(H,23,28)(H,24,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEEDFMCLJFPSIT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)C2=CN(C3=C2NC(=O)N(C3=O)C4=CC=CC=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

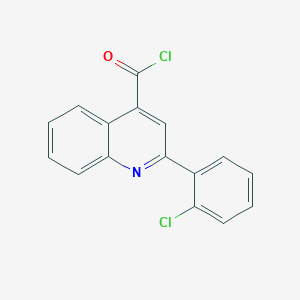

![2,5-Dichloro-N-{2-[4-(thiophen-2-YL)piperidin-1-YL]ethyl}benzamide](/img/structure/B2807172.png)

![3-Chloro-5-(trifluoromethyl)-2-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B2807175.png)

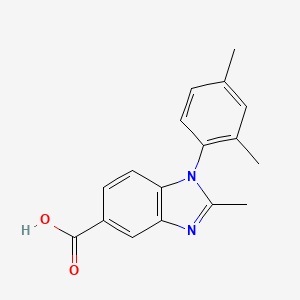

![2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2807179.png)

![1-(1H-1,2,3-Benzotriazol-1-ylmethyl)-1,4-diazabicyclo[2.2.2]octan-1-ium iodide](/img/structure/B2807186.png)

![N-(4-methoxyphenyl)-2-{5-oxo-2-propyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-6-yl}acetamide](/img/structure/B2807190.png)

![4-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)phenyl]oxane-4-carboxylic acid](/img/structure/B2807192.png)

![N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B2807194.png)